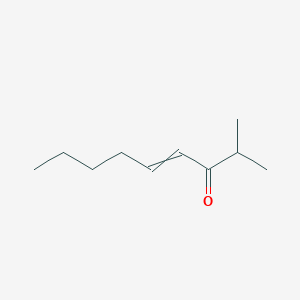
Theophylline, 8-(hexylthio)dithio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 8-(hexylthio)dithio- is a derivative of theophylline, a well-known methylxanthine drug Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(hexylthio)dithio- typically involves the introduction of hexylthio and dithio groups to the theophylline molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and thiolation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of Theophylline, 8-(hexylthio)dithio- would likely involve large-scale organic synthesis techniques. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The purification of the final product might involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Theophylline, 8-(hexylthio)dithio- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the hexylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a model compound to study the effects of thio and dithio groups on the chemical reactivity and stability of xanthine derivatives.
Biology: The compound might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research could explore its potential as a therapeutic agent, particularly in the treatment of respiratory diseases or other conditions where theophylline is already used.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of Theophylline, 8-(hexylthio)dithio- would likely involve similar pathways to theophylline, including:
Phosphodiesterase Inhibition: Inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: Blocking adenosine receptors, which can result in bronchodilation and other physiological effects.
Histone Deacetylase Activation: Potentially activating histone deacetylase, which can influence gene expression and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theobromine: Another methylxanthine with similar bronchodilator effects.
Caffeine: A well-known stimulant with structural similarities to theophylline.
Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.
Uniqueness
The addition of hexylthio and dithio groups to theophylline makes Theophylline, 8-(hexylthio)dithio- unique in terms of its chemical properties and potential applications. These modifications can alter its solubility, reactivity, and biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
6466-22-4 |
|---|---|
Molekularformel |
C13H20N4S3 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
8-hexylsulfanyl-1,3-dimethyl-7H-purine-2,6-dithione |
InChI |
InChI=1S/C13H20N4S3/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
RXZYZHOMSDJHTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=NC2=C(N1)C(=S)N(C(=S)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


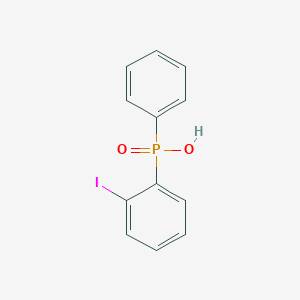
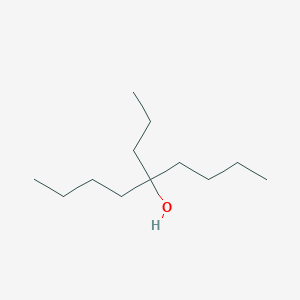

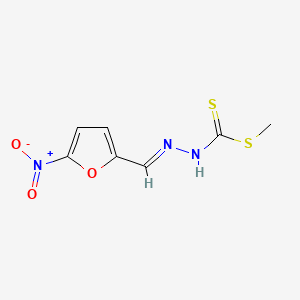
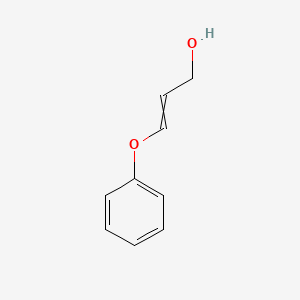
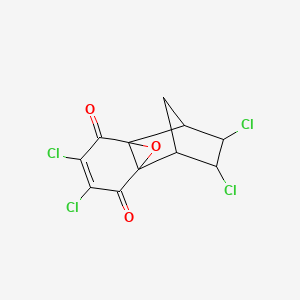
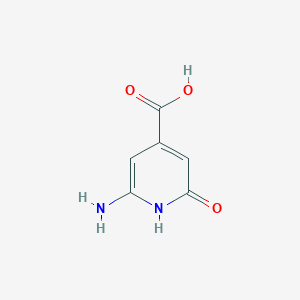

![N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B14732981.png)
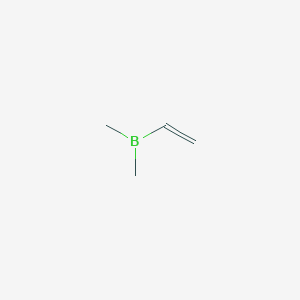
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
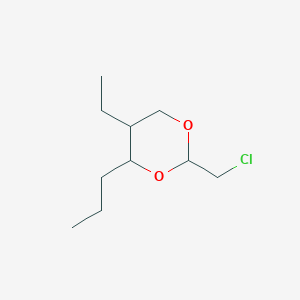
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
